![molecular formula C16H15N5O B4773758 3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B4773758.png)
3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
Overview
Description
3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide, also known as TTPA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. TTPA is a tetrazole-based compound that has been shown to have anti-inflammatory and analgesic effects. In
Scientific Research Applications
Antibacterial Properties
Tetrazole derivatives, including compounds like 3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide, have been investigated for their antibacterial potential. Researchers have explored their ability to inhibit bacterial growth and combat infections .
Antifungal Activity
These derivatives have also shown promise as antifungal agents. Their mechanisms of action may involve disrupting fungal cell membranes or interfering with essential metabolic pathways .
Antiviral Applications
Certain tetrazole compounds exhibit antiviral properties. Investigations have explored their potential in inhibiting viral replication or entry into host cells .
Anti-Inflammatory Effects
Researchers have studied tetrazole derivatives for their anti-inflammatory activity. These compounds may modulate immune responses and reduce inflammation in various disease contexts .
Antioxidant Potential
Tetrazole-containing molecules, including 3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide, have been evaluated for their antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage .
Antimalarial Properties
Some tetrazole derivatives have demonstrated antimalarial activity. Investigations aim to identify compounds that can effectively combat malaria parasites .
Anticonvulsant Activity
Researchers have explored the potential of tetrazole compounds as anticonvulsants. These molecules may modulate neuronal excitability and help manage seizures .
Other Applications
Additional areas of interest include antipyretic (fever-reducing), antiallergic, antihypertensive, and antianxiety properties associated with tetrazole derivatives .
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to interact with various biological targets such as angiotensin-converting enzymes and at1 and at2 receptors present in brain, heart, kidney, adrenal glands, and vascular smooth muscle cells .
Mode of Action
Tetrazole derivatives are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities .
Biochemical Pathways
Tetrazole derivatives have been known to disrupt iron acquisition and corrupt one-carbon metabolism through inhibition of the formation of reduced folate species .
Pharmacokinetics
Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitute for carboxylic acid functional group .
Action Environment
It is known that tetrazoles react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also react with a few active metals to produce new compounds which are explosive to shocks .
properties
IUPAC Name |
3-phenyl-N-[4-(tetrazol-1-yl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(11-6-13-4-2-1-3-5-13)18-14-7-9-15(10-8-14)21-12-17-19-20-21/h1-5,7-10,12H,6,11H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSIHIFDODTYPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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